molecular formula C11H17BrClN B3165854 N-(4-Bromobenzyl)-1-butanamine hydrochloride CAS No. 90389-57-4

N-(4-Bromobenzyl)-1-butanamine hydrochloride

Cat. No.: B3165854
CAS No.: 90389-57-4
M. Wt: 278.61 g/mol
InChI Key: NPFMCGRLOCPJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromobenzyl)-1-butanamine hydrochloride is an organic compound that belongs to the class of benzylamines. It is characterized by the presence of a bromine atom attached to the benzyl group, which is further connected to a butanamine chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-2-3-8-13-9-10-4-6-11(12)7-5-10;/h4-7,13H,2-3,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFMCGRLOCPJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-57-4
Record name Benzenemethanamine, 4-bromo-N-butyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-1-butanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with 1-butanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-1-butanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of benzylamine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: 4-Bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

N-(4-Bromobenzyl)-1-butanamine hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-1-butanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the benzyl group enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromobenzyl)-2-butanamine hydrochloride
  • N-(4-Bromobenzyl)-ethanamine hydrochloride
  • 4-Bromobenzylamine hydrochloride

Uniqueness

N-(4-Bromobenzyl)-1-butanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the butanamine chain differentiates it from other benzylamine derivatives, influencing its reactivity and interaction with molecular targets.

Biological Activity

N-(4-Bromobenzyl)-1-butanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C11H16BrClN
  • Molecular Weight : 276.61 g/mol

The presence of the bromobenzyl group is significant for its activity, as halogenated aromatic compounds often exhibit enhanced biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular communication and are often targeted in drug discovery. The compound may act as an agonist or antagonist depending on the receptor subtype it interacts with .
  • Monoamine Transporters : Compounds similar to N-(4-Bromobenzyl)-1-butanamine have been shown to influence neurotransmitter levels by inhibiting reuptake mechanisms, potentially impacting mood and behavior .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Receptor Binding AffinityHigh affinity for certain GPCRs
Neurotransmitter ModulationPotential inhibition of serotonin and dopamine transporters
Antiproliferative EffectsInhibition of cancer cell proliferation in vitro

Case Studies and Research Findings

  • Binding Affinity Studies :
    A study conducted on various analogs of N-(4-Bromobenzyl)-1-butanamine revealed significant binding affinities to the AT1 and AT2 receptors, indicating potential cardiovascular implications. The compound exhibited selective binding characteristics that could be leveraged for therapeutic applications in hypertension .
  • Neuropharmacological Effects :
    Research highlighted the compound's ability to modulate neurotransmitter systems, particularly in animal models. Behavioral assays indicated that this compound could enhance serotonergic activity, suggesting potential antidepressant effects .
  • Anticancer Activity :
    In vitro studies demonstrated that this compound inhibited the growth of certain cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromobenzyl)-1-butanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-Bromobenzyl)-1-butanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.